molecular formula C9H8ClNO4S B1440567 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride CAS No. 1285177-04-9

5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride

Cat. No.: B1440567
CAS No.: 1285177-04-9
M. Wt: 261.68 g/mol
InChI Key: ZDQKUWGNGCITNF-UHFFFAOYSA-N
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Description

5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride is a chemical compound that features a unique combination of isoxazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride typically involves the reaction of 3,4-dimethyl-5-isoxazole with 2-furansulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used in oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used in reduction reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Used in the study of enzyme inhibition and protein modification.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine: Shares the isoxazole

Properties

IUPAC Name

5-(3,4-dimethyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c1-5-6(2)11-15-9(5)7-3-4-8(14-7)16(10,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQKUWGNGCITNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)C2=CC=C(O2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride
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5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride
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5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride
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5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride
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5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride
Reactant of Route 6
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5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride

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